molecular formula C22H27ClN2O2 B14981949 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-ethoxybenzamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-ethoxybenzamide

Cat. No.: B14981949
M. Wt: 386.9 g/mol
InChI Key: IJSANSDZADJBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and an ethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-ethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with piperidine to form 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanol.

    Esterification: The intermediate is then subjected to esterification with ethyl chloroformate to yield 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl ethyl carbonate.

    Amidation: Finally, the carbonate is reacted with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-ethoxybenzamide: Similar structure with a morpholine ring instead of a piperidine ring.

    N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methoxybenzamide: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the piperidine ring and the ethoxybenzamide moiety contributes to its potential pharmacological effects and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-ethoxybenzamide

InChI

InChI=1S/C22H27ClN2O2/c1-2-27-21-13-7-5-11-18(21)22(26)24-16-20(25-14-8-3-9-15-25)17-10-4-6-12-19(17)23/h4-7,10-13,20H,2-3,8-9,14-16H2,1H3,(H,24,26)

InChI Key

IJSANSDZADJBNS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.